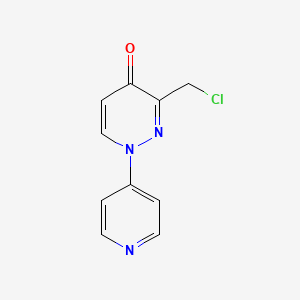![molecular formula C11H10N4O3 B13873649 Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)
Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine typically involves the reaction of 4-nitrophenol with N-methyl-2-chloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as the nucleophile, displacing the chlorine atom on the pyrimidine ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyrimidine: A basic pyrimidine derivative with similar structural features.
4-nitrophenol: A phenolic compound with a nitro group, similar to the nitrophenoxy moiety in N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine.
N-methyl-2-chloropyrimidine: A pyrimidine derivative with a methyl group and a chlorine atom, similar to the starting material for the synthesis of N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine.
Uniqueness
N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine is unique due to its combination of a pyrimidine ring with a nitrophenoxy moiety. This structural feature imparts specific chemical and biological properties that are not present in other similar compounds. The presence of the nitro group allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10N4O3 |
|---|---|
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
N-methyl-4-(4-nitrophenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O3/c1-12-11-13-7-6-10(14-11)18-9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
ZCJUBZJVAMYDJZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CC(=N1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)


![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
![3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol](/img/structure/B13873621.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
![[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13873631.png)


![N-[2-hydroxy-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13873653.png)
![Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate](/img/structure/B13873654.png)
